![molecular formula C27H26N2O4S B281484 N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is not fully understood. However, studies have suggested that this compound acts by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide exhibits biochemical and physiological effects such as inhibition of cancer cell proliferation, reduction of inflammation, and protection against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide in lab experiments is its potential to inhibit cancer cell proliferation and reduce inflammation. However, one of the limitations is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide. Some of these include further studies to understand its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in other scientific fields such as cardiovascular diseases and infectious diseases.
Conclusion:
In conclusion, N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide is a chemical compound that has potential applications in various scientific fields. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising compound for further research. While there is still much to be understood about its mechanism of action, the future directions for its use in lab experiments are promising.
Synthesemethoden
The synthesis of N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide involves a multi-step process. The first step involves the preparation of 2-aminonicotinic acid, which is then reacted with 2,3-dihydroxybiphenyl in the presence of a coupling agent. The resulting product is then reacted with 4-isopropylbenzenesulfonyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide has been extensively studied for its potential applications in various scientific fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-tumor, anti-inflammatory, and neuroprotective properties.
Eigenschaften
Molekularformel |
C27H26N2O4S |
---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C27H26N2O4S/c1-18(2)19-7-10-22(11-8-19)34(31,32)29(27(30)20-13-15-28-16-14-20)21-9-12-26-24(17-21)23-5-3-4-6-25(23)33-26/h7-18H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZZJIJDJQISFCDX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.